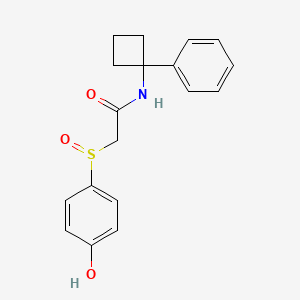![molecular formula C14H13F2N3O B7582651 [5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582651.png)
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone, also known as DFPPM, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFPMM is a pyrazole derivative that has shown promise as a tool for investigating the role of certain receptors in the brain and for developing new treatments for various neurological disorders.
作用機序
The exact mechanism of action of DFPMM is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. Sigma-1 receptors are located primarily in the endoplasmic reticulum of cells and are involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By selectively binding to these receptors, DFPMM can modulate their activity and affect these cellular processes.
Biochemical and Physiological Effects:
Studies have shown that DFPMM can have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). DFPMM has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DFPMM in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise modulation of this receptor's activity. Additionally, DFPMM has relatively low toxicity and is stable under a variety of experimental conditions. However, one limitation of using DFPMM is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its effectiveness in certain experimental contexts.
将来の方向性
There are several potential future directions for research involving DFPMM. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of DFPMM. Additionally, DFPMM could be used in conjunction with other experimental tools, such as optogenetics or gene editing, to investigate the role of sigma-1 receptors in specific cell types or brain regions. Finally, DFPMM could be used in preclinical studies to investigate its potential as a therapeutic agent for neurological disorders.
合成法
The synthesis of DFPMM involves a multi-step process that begins with the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form 2,6-difluorophenylhydrazine. This intermediate is then reacted with acetylacetone to form the pyrazole ring, which is subsequently attached to a pyrrolidine ring via a Mannich reaction. The resulting product is purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
DFPMM has been used extensively in scientific research as a tool for investigating the role of certain receptors in the brain. Specifically, DFPMM has been shown to selectively bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, neuroprotection, and neurotransmitter release. By selectively binding to this receptor, DFPMM can be used to study the effects of sigma-1 receptor modulation on these processes.
特性
IUPAC Name |
[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c15-10-4-3-5-11(16)12(10)13-9(8-17-18-13)14(20)19-6-1-2-7-19/h3-5,8H,1-2,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDKIJYVUNOXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(NN=C2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582571.png)

![2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid](/img/structure/B7582578.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)

![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)
![2-Hydroxy-2-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7582599.png)
![2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582609.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![3-[(2-Chloro-4,5-difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582613.png)

![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidin-2-one](/img/structure/B7582659.png)
